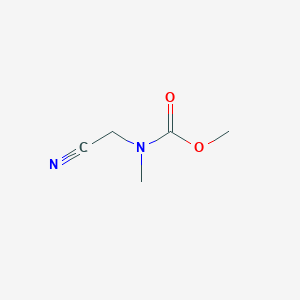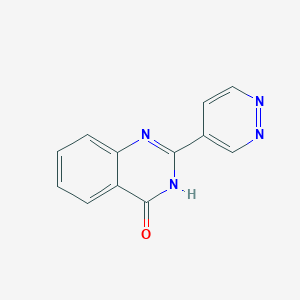
2-pyridazin-4-yl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridazin-4-yl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad applications in the biological, pharmaceutical, and material fields. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridazin-4-yl-1H-quinazolin-4-one can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and useful for constructing quinazolin-4(1H)-one frameworks.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-pyridazin-4-yl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-pyridazin-4-yl-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and biofilm inhibition effects.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-pyridazin-4-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This compound may also interact with other cellular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-piperazin-1-yl-1H-quinazolin-4-one: Another quinazolinone derivative with similar structural features.
4-phenoxy-quinazoline: A related compound with a phenoxy group at the 4-position.
2-phenoxy-quinoxaline: A quinoxaline derivative with a phenoxy group.
Uniqueness
2-pyridazin-4-yl-1H-quinazolin-4-one is unique due to its specific pyridazinyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8N4O |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-pyridazin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-6-13-14-7-8/h1-7H,(H,15,16,17) |
InChI Key |
NREPMTIPHPWGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(Cyclopentylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8583538.png)
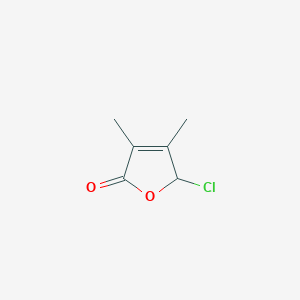
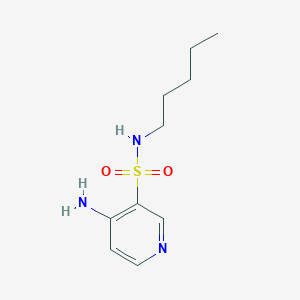
![4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
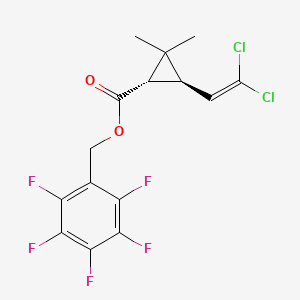
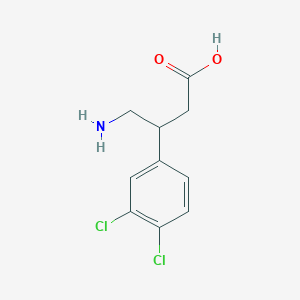
![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
![5-[3-(Hydroxy)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8583587.png)
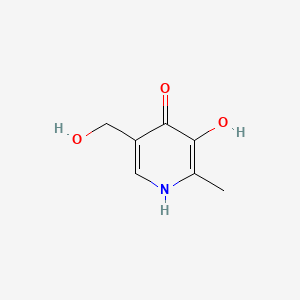
![4-N-[(4-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8583610.png)
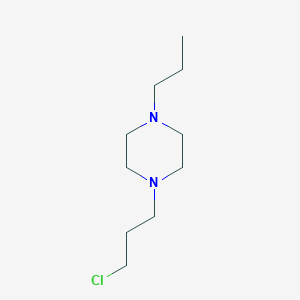
![4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde](/img/structure/B8583640.png)
